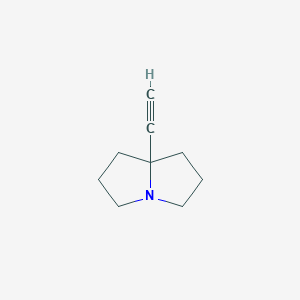

7a-ethynylhexahydro-1H-pyrrolizine

Descripción general

Descripción

Métodos De Preparación

The synthesis of 7a-ethynylhexahydro-1H-pyrrolizine can be achieved through several synthetic routes. One common method involves the cyclization of acyclic precursors or the use of pyrrolidine derivatives . The Dieckmann reaction is often employed, where pyrrolidine undergoes cyclization to form the pyrrolizidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

7a-ethynylhexahydro-1H-pyrrolizine undergoes various chemical reactions, including cycloaddition reactions. For example, it can participate in [2+3] cycloaddition reactions with azomethine ylides to form dihydro-1H-pyrrolizine derivatives . Common reagents used in these reactions include proline, ninhydrin, and dialkyl acetylenedicarboxylates . The major products formed from these reactions are functionalized pyrrolizine derivatives, which can exhibit diverse biological activities .

Aplicaciones Científicas De Investigación

7a-ethynylhexahydro-1H-pyrrolizine has several scientific research applications. It is used in the synthesis of pyrrolizidine derivatives, which are known for their hepatotoxic, neurotoxic, genotoxic, and cytotoxic activities . These derivatives are also studied for their potential as glycosidase inhibitors and other pharmacological activities . Additionally, pyrrolizidine compounds are explored for their use in controlling chemical synaptic transmission .

Mecanismo De Acción

The mechanism of action of 7a-ethynylhexahydro-1H-pyrrolizine involves its interaction with various molecular targets and pathways. Pyrrolizidine derivatives can interact with enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific derivative and its structure .

Comparación Con Compuestos Similares

7a-ethynylhexahydro-1H-pyrrolizine can be compared with other similar compounds, such as hexahydro-1H-pyrrolizine and methyl tetrahydro-1H-pyrrolizine-7a-carboxylate . These compounds share a similar pyrrolizidine core but differ in their substituents and functional groups. The uniqueness of this compound lies in its ethynyl group at the 7a position, which can influence its reactivity and biological activity .

Actividad Biológica

7a-ethynylhexahydro-1H-pyrrolizine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the modulation of synaptic transmission. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique heterocyclic structure, which contributes to its biological activity. The compound's chemical formula is CHN, and it features an ethynyl group attached to a hexahydro-pyrrolizine backbone. This structural configuration is crucial for its interaction with biological targets.

Target Receptors

Research indicates that this compound primarily interacts with various receptors involved in synaptic transmission. Its mechanism involves modulation of neurotransmitter release and receptor activation, impacting both pre-synaptic and post-synaptic processes.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways associated with synaptic plasticity and neurotransmission. Specifically, it affects the excitability of synaptic membranes, leading to alterations in neurotransmitter dynamics. This modulation can be beneficial in treating disorders related to synaptic dysfunction.

Synaptic Transmission

Studies have demonstrated that this compound effectively enhances synaptic transmission in various animal models. Its ability to control synaptic chemical transmission suggests therapeutic potential for conditions like Attention Deficit Hyperactivity Disorder (ADHD) and other cognitive disorders.

Case Studies

-

Animal Model Studies :

- In a study involving rodents, administration of this compound resulted in improved cognitive function and enhanced synaptic plasticity as measured by behavioral tests and electrophysiological recordings.

- Another case study highlighted its efficacy in reducing symptoms associated with ADHD, demonstrating significant improvements in attention span and impulse control.

-

Pharmacological Assessments :

- Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics when administered subcutaneously, with a bioavailability approaching 100%.

Comparative Biological Activity Table

| Compound | Mechanism of Action | Therapeutic Potential |

|---|---|---|

| This compound | Modulates synaptic transmission | ADHD, cognitive enhancement |

| Bremelanotide | Agonist of melanocortin receptors | Hypoactive sexual desire disorder |

| Other Pyrrolizidine Derivatives | Various mechanisms affecting neurotransmission | Pain relief, spasmolytic activity |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These derivatives have shown varying degrees of activity against different biological targets, suggesting a broad spectrum of potential applications. The compound's role in enhancing neurotransmitter release has been particularly noted in research related to neurodegenerative diseases.

Pharmacological Applications

The pharmacological applications of this compound extend beyond cognitive enhancement. Its ability to modulate synaptic transmission positions it as a candidate for developing treatments for various neurological disorders characterized by impaired neurotransmission.

Propiedades

IUPAC Name |

8-ethynyl-1,2,3,5,6,7-hexahydropyrrolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-9-5-3-7-10(9)8-4-6-9/h1H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWJVTHJDXHNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC12CCCN1CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.